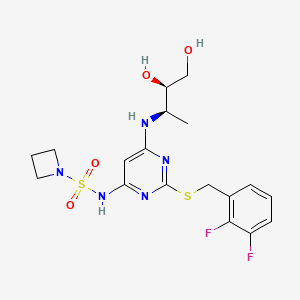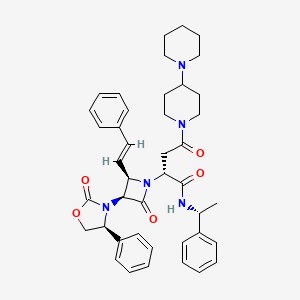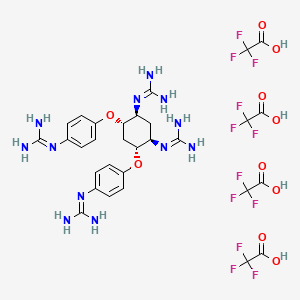![molecular formula C21H29N5O2 B611079 2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole CAS No. 1428862-32-1](/img/structure/B611079.png)
2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole
Descripción general
Descripción
SUVN-D4010 es un agonista parcial novedoso, potente y altamente selectivo del receptor de serotonina 4. Está principalmente destinado al tratamiento de trastornos cognitivos, incluidas la enfermedad de Alzheimer y la esquizofrenia . Este compuesto ha mostrado resultados prometedores en estudios preclínicos y clínicos, demostrando tanto alivio sintomático como potencial modificador de la enfermedad .
Métodos De Preparación
La síntesis de SUVN-D4010 implica varios pasos, incluida la protección y desprotección de grupos funcionales, así como reacciones de alquilación. Aquí hay un esquema general de la ruta sintética:
Protección de amina/amida: La amina o amida se protege utilizando dicarbonato de di-terc-butilo (anhídrido Boc) en presencia de una base como la trietilamina y un catalizador como la 4-dimetilaminopiridina (DMAP) en diclorometano (DCM).
N-Alquilación: La amina desprotegida se alquila luego utilizando un haluro de alquilo en presencia de carbonato de potasio (K2CO3) en acetonitrilo.
Los métodos de producción industrial para SUVN-D4010 probablemente implicarían la optimización de estos pasos para garantizar un alto rendimiento y pureza, así como la escalabilidad para la fabricación a gran escala.
Análisis De Reacciones Químicas
SUVN-D4010 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro. Los reactivos comunes incluyen haluros de alquilo y nucleófilos como la azida de sodio (NaN3).
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
SUVN-D4010 tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
SUVN-D4010 ejerce sus efectos uniéndose selectivamente y activando el receptor de serotonina 4. Esta activación conduce a un aumento en los niveles de acetilcolina en el cerebro, lo que está asociado con una mejor función cognitiva . Además, se ha demostrado que aumenta los niveles de proteína precursora soluble amiloide neuroprotectora, lo que indica posibles efectos modificadores de la enfermedad .
Comparación Con Compuestos Similares
SUVN-D4010 es único en su alta selectividad y potencia como agonista parcial del receptor de serotonina 4. Los compuestos similares incluyen:
Prucaloprida: Otro agonista del receptor de serotonina 4, utilizado principalmente para el tratamiento del estreñimiento crónico.
Mosaprida: Un agonista del receptor de serotonina 4 utilizado para el tratamiento de trastornos gastrointestinales.
En comparación con estos compuestos, SUVN-D4010 ha mostrado una eficacia superior en modelos preclínicos de trastornos cognitivos y tiene un perfil de seguridad favorable .
Propiedades
Número CAS |
1428862-32-1 |
|---|---|
Fórmula molecular |
C21H29N5O2 |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H29N5O2/c1-15(2)26-18-8-5-4-7-17(18)19(24-26)21-23-22-20(28-21)16-9-12-25(13-10-16)11-6-14-27-3/h4-5,7-8,15-16H,6,9-14H2,1-3H3 |
Clave InChI |
DWTFBJGTRBMHPG-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=CC=CC=C2C(=N1)C3=NN=C(O3)C4CCN(CC4)CCCOC |
SMILES canónico |
CC(C)N1C2=CC=CC=C2C(=N1)C3=NN=C(O3)C4CCN(CC4)CCCOC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SUVN-D4010; SUVN-D 4010; SUVN D4010; SUVN-1004028; SUVN-D-1208045; SUVN-D1003019; SUVN-D1104010; SUVN-D1108121. |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid](/img/structure/B611005.png)
![(6AS,6a'S)-3,3'-(propane-1,3-diylbis(oxy))bis(2-methoxy-7,12-dihydrobenzo[5,6][1,4]diazepino[1,2-b]isoquinolin-14(6aH)-one)](/img/structure/B611006.png)


![dimethyl 15-ethenyl-5,9-bis(3-methoxy-3-oxopropyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate](/img/structure/B611011.png)



